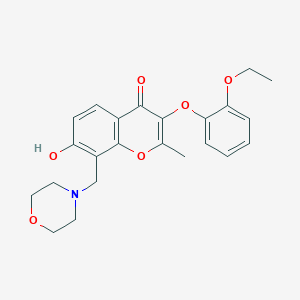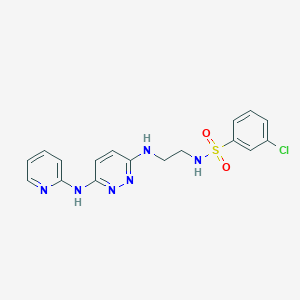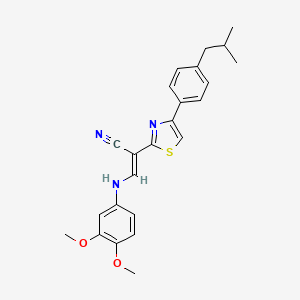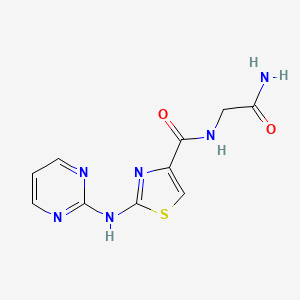![molecular formula C10H16Cl2N2O3 B2506729 Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride CAS No. 2470438-73-2](/img/structure/B2506729.png)
Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride” is a chemical compound with the CAS Number: 2470438-73-2 . It has a molecular weight of 283.15 . The IUPAC name for this compound is methyl 3- (2- (azetidin-3-yl)oxazol-5-yl)propanoate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3.2ClH/c1-14-9 (13)3-2-8-6-12-10 (15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride” (EN300-27106034), focusing on six unique applications:
Pharmaceutical Development
EN300-27106034 is a valuable compound in pharmaceutical research due to its unique structure, which includes azetidine and oxazole rings. These heterocyclic structures are known for their pharmacophore properties, making them crucial in the development of new drugs. The compound’s potential to interact with various biological targets can lead to the discovery of novel therapeutic agents for treating diseases such as cancer, bacterial infections, and neurological disorders .
Synthetic Chemistry
In synthetic chemistry, EN300-27106034 serves as a building block for creating more complex molecules. Its structure allows for various chemical modifications, enabling researchers to synthesize a wide range of derivatives. These derivatives can be used to study structure-activity relationships (SAR) and optimize the biological activity of potential drug candidates .
Biological Activity Screening
EN300-27106034 is used in high-throughput screening (HTS) to identify compounds with desirable biological activities. By testing large libraries of compounds, researchers can quickly determine which molecules exhibit promising effects on specific biological targets. This process accelerates the identification of lead compounds for drug development .
Medicinal Chemistry
In medicinal chemistry, EN300-27106034 is employed to design and develop new therapeutic agents. Its unique chemical properties allow medicinal chemists to explore various modifications and optimize the pharmacokinetic and pharmacodynamic profiles of potential drugs. This can lead to the development of more effective and safer medications .
Chemical Biology
EN300-27106034 is utilized in chemical biology to study the interactions between small molecules and biological systems. By labeling or modifying the compound, researchers can investigate its binding sites, mechanisms of action, and effects on cellular processes. This information is crucial for understanding how drugs work at the molecular level and for designing more targeted therapies .
Material Science
Beyond its applications in biology and medicine, EN300-27106034 has potential uses in material science. Its unique chemical structure can be exploited to create novel materials with specific properties, such as enhanced stability, conductivity, or reactivity. These materials can be used in various industries, including electronics, catalysis, and nanotechnology .
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. The mechanism of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .
It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-14-9(13)3-2-8-6-12-10(15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPYMYGQOREER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(O1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)



![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)



